

Spectroscopic Profile of 4-Trimethylsilyl-3-butyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Trimethylsilyl-3-butyn-2-ol**

Cat. No.: **B1225485**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Trimethylsilyl-3-butyn-2-ol**, a valuable building block in organic synthesis. Due to the limited availability of direct experimental spectra for the trimethylsilyl (TMS) derivative, this guide utilizes the detailed spectroscopic data from its close structural analog, 4-triisopropylsilyl-3-butyn-2-ol (TIPS derivative), as a primary reference. The electronic similarities between TMS and TIPS groups ensure that the data presented for the core butynol structure is highly representative. This document includes tabulated NMR and IR data, predicted mass spectrometry data, detailed experimental protocols for synthesis and analysis, and visualizations of the chemical structure and analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data for **4-Trimethylsilyl-3-butyn-2-ol**, with NMR and IR data referenced from the analogous 4-triisopropylsilyl-3-butyn-2-ol.

Table 1: ^1H NMR Spectroscopic Data

Data obtained in CDCl_3 at 300 MHz for 4-triisopropylsilyl-3-butyn-2-ol.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.55	Quartet	6.6	1H	CH-OH
1.78	Singlet	-	1H	OH
1.48	Doublet	6.6	3H	CH ₃ -CH
1.08	Multiplet	-	21H	(CH(CH ₃) ₂) ₃ Si-

Note: For the trimethylsilyl analog, the multiplet at 1.08 ppm would be replaced by a singlet at approximately 0.1-0.2 ppm, integrating to 9H for the (CH₃)₃Si- group.

Table 2: ¹³C NMR Spectroscopic Data

Data obtained in CDCl₃ at 75 MHz for 4-triisopropylsilyl-3-butyn-2-ol.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
109.8	-C≡C-Si
84.3	-C≡C-Si
58.7	CH-OH
24.5	CH ₃ -CH
18.5	(CH(CH ₃) ₂) ₃ Si-
11.1	(CH(CH ₃) ₂) ₃ Si-

Note: For the trimethylsilyl analog, the signals at 18.5 and 11.1 ppm would be replaced by a single peak for the (CH₃)₃Si- group, typically appearing around 0 ppm.

Table 3: Infrared (IR) Spectroscopic Data

Data obtained as a neat film for 4-triisopropylsilyl-3-butyn-2-ol.[\[1\]](#)

Wavenumber (cm ⁻¹)	Description of Vibration
3325	O-H stretch (broad)
2943, 2866	C-H stretch (aliphatic)
2173	C≡C stretch (alkyne)
1464	C-H bend

Table 4: Mass Spectrometry (MS) Data

Predicted m/z values for various adducts of **4-Trimethylsilyl-3-butyn-2-ol**.

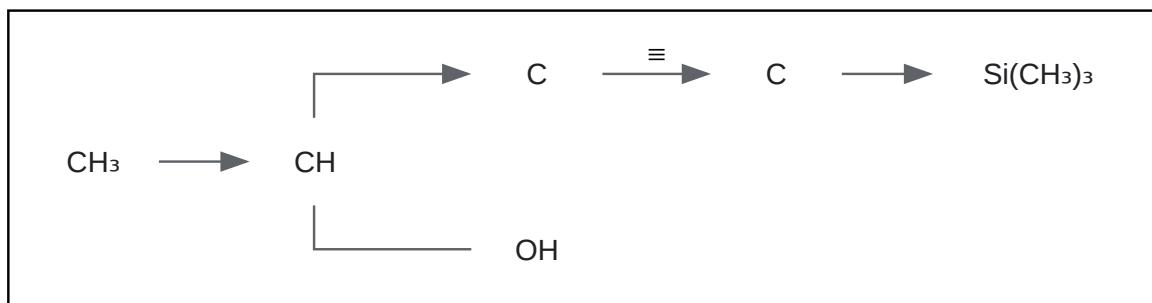
Adduct	Predicted m/z
[M+H] ⁺	143.0887
[M+Na] ⁺	165.0706
[M-H] ⁻	141.0741
[M] ⁺	142.0808

Experimental fragmentation data for the parent compound, 3-butyn-2-ol, shows a characteristic large peak at m/z=55, attributed to the stable propargyl/allenyl cation formed after fragmentation.^[2] A similar fragmentation pattern involving the loss of the trimethylsilyl group and subsequent rearrangements would be expected for **4-trimethylsilyl-3-butyn-2-ol**.

Experimental Protocols

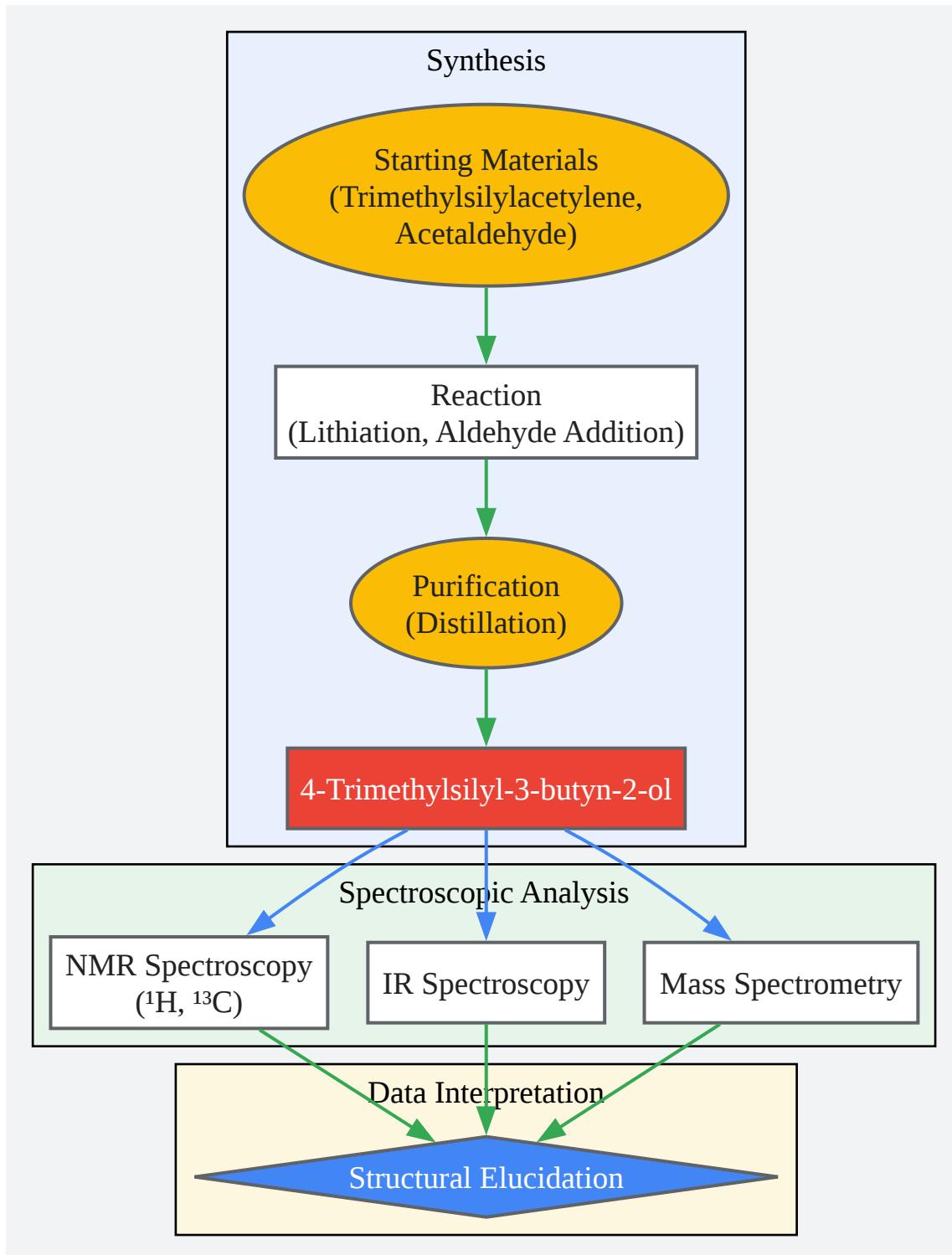
Synthesis of **4-Trimethylsilyl-3-butyn-2-ol**

The synthesis of silylated 3-butyn-2-ol derivatives is well-documented. The following is a representative procedure adapted from *Organic Syntheses* for a related compound.^[1]


- Lithiation of Silylacetylene: A solution of trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert atmosphere (e.g., argon).

- Addition of Aldehyde:tert-Butyllithium (in pentane) is added dropwise to the stirred solution. The resulting mixture is stirred for 30 minutes at -40 °C. Freshly distilled acetaldehyde is then added in one portion.
- Quenching and Extraction: The reaction is stirred for an additional 20 minutes at -40 °C and then quenched by pouring it into a rapidly stirring solution of saturated aqueous ammonium chloride. The phases are separated, and the aqueous layer is extracted with diethyl ether.
- Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation.

Spectroscopic Analysis


- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a neat thin film on a salt plate (e.g., NaCl).
- Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for fragmentation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-Trimethylsilyl-3-butyn-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The mass spectrum of 3 -butyn-2-ol shows a large peak at m / z=55. Draw t.. [askfilo.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Trimethylsilyl-3-butyn-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225485#4-trimethylsilyl-3-butyn-2-ol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com